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Compound of Interest

Compound Name: DS-1205b free base

Cat. No.: B8144907

For Researchers, Scientists, and Drug Development Professionals

DS-1205b is a potent and highly selective inhibitor of the AXL receptor tyrosine kinase, a key
player in cancer cell proliferation, survival, and therapeutic resistance.[1][2][3] This guide
provides a detailed comparison of DS-1205b's cross-reactivity with other kinases, supported by
experimental data, to offer an objective performance assessment for research and drug
development applications.

High Selectivity Profile of DS-1205b

Experimental data demonstrates that DS-1205b exhibits a high degree of selectivity for AXL
kinase. In a comprehensive screening against a panel of 161 different kinases, DS-1205b
showed minimal off-target activity.[1]

At a concentration of 13 nM, which is the 80% inhibitory concentration (IC80) for AXL, no other
kinase in the panel was inhibited by more than 30%.[1] Even at a significantly higher
concentration of 200 nM, only three other kinases—MER, MET, and TRKA—showed inhibition
greater than 50%.

The half-maximal inhibitory concentration (IC50) values further underscore the selectivity of
DS-1205b. The IC50 for AXL was determined to be 1.3 nM. In comparison, the IC50 values for
MER, MET, and TRKA were 48-fold, 80-fold, and 313-fold higher, respectively, indicating a
clear and potent selectivity for AXL.
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Fold % Inhibition at % Inhibition at

Kinase IC50 (nM) Selectivity vs. 13 nM DS- 200 nM DS-
AXL 1205b 1205b

AXL 1.3 1 ~80% >50%

MER 62.4 48 <30% >50%

MET 104 80 <30% >50%

TRKA 406.9 313 <30% >50%

Other 157 Not significantly ) Not significantly

) S Not applicable <30% o
Kinases inhibited inhibited

Experimental Protocols

The kinase selectivity of DS-1205b was determined using a mobility shift assay.
Kinase Inhibition Assay (Mobility Shift Assay)

This in vitro assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
The general steps are as follows:

» Reaction Setup: Recombinant human kinase enzymes (AXL, MER, MET, TRKA, and a panel
of 157 others) are incubated with a fluorescently labeled peptide substrate and adenosine
triphosphate (ATP) in a reaction buffer. The assay for DS-1205b was conducted in the
presence of 1 mM ATP, which mimics physiological conditions.

« Inhibitor Addition: DS-1205b is added to the reaction mixture at varying concentrations. A
control reaction without the inhibitor is also run.

¢ Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature,
during which the kinase phosphorylates the substrate.

o Separation: The reaction products (phosphorylated and non-phosphorylated substrate) are
separated based on their charge and size differences using microfluidic capillary
electrophoresis.
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o Detection and Quantification: The amount of phosphorylated and non-phosphorylated
substrate is detected by laser-induced fluorescence. The ratio of these two provides a
measure of the kinase activity.

o Data Analysis: The percentage of inhibition for each concentration of DS-1205b is calculated
relative to the control. The IC50 value, the concentration of the inhibitor required to reduce
kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

DS-1205b primarily targets the AXL signaling pathway. AXL is a member of the TAM (TYRO3,
AXL, MER) family of receptor tyrosine kinases. Upregulation of AXL has been identified as a
key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine
kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

When EGFR is inhibited by TKiIs like erlotinib or osimertinib, AXL can become activated and
serve as a bypass signaling pathway, leading to the continued activation of downstream pro-
survival pathways, such as the PI3K/AKT pathway. DS-1205b works by directly inhibiting the
phosphorylation of AXL, thereby blocking this bypass mechanism and restoring sensitivity to
EGFR inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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